2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Beschreibung

Chemical Structure and Properties

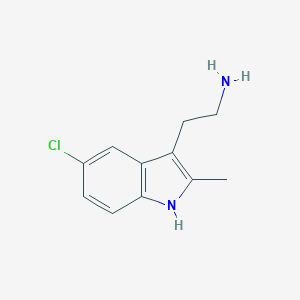

2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine (CAS: 1203-95-8) is a substituted tryptamine derivative with the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol . It features a chloro substituent at the 5-position and a methyl group at the 2-position of the indole ring, with an ethylamine side chain at the 3-position (Figure 1). Key computed properties include:

- XLogP3 (lipophilicity): 2.4

- Hydrogen Bond Donors/Acceptors: 2 donors (indole NH and primary amine), 1 acceptor (amine)

- Topological Polar Surface Area (TPSA): 41.8 Ų

- Boiling Point: Predicted at 385.2 ± 37.0°C

It also serves as a precursor in synthesizing small-molecule inhibitors, such as N-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide, which targets the Arp2/3 complex involved in actin polymerization .

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPQHAMKVHECAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352352 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-95-8 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, this method involves condensing 4-chlorophenylhydrazine with a ketone precursor, typically 3-aminopentan-2-one, under acidic conditions (e.g., HCl/EtOH). Cyclization occurs at 80–100°C, forming the indole skeleton with simultaneous introduction of the methyl group at the 2-position. Post-cyclization, the ethanamine side chain is introduced via reductive amination or alkylation.

Key Reaction Parameters :

-

Acid Catalyst : Concentrated HCl or polyphosphoric acid (PPA) accelerates cyclization but risks over-chlorination.

-

Solvent : Ethanol or acetic acid balances reactivity and solubility.

-

Yield Optimization : Yields plateau at 70–75% due to competing side reactions, necessitating precise stoichiometry.

Direct Alkylation of Indole Precursors

An alternative route alkylates pre-formed 5-chloro-2-methylindole with 2-bromoethylamine hydrobromide. The reaction proceeds in dimethylformamide (DMF) at 60–80°C, using potassium carbonate as a base to deprotonate the indole’s NH group and facilitate nucleophilic substitution.

Challenges and Solutions :

-

Regioselectivity : Alkylation preferentially occurs at the 3-position due to the indole’s electronic structure.

-

Byproduct Formation : Excess alkylating agent leads to di-alkylated products; controlled reagent addition minimizes this.

Advanced Functionalization Techniques

Catalytic Amination

Transition-metal catalysts, such as palladium on carbon (Pd/C), enable direct amination of 5-chloro-2-methylindole with ethylene diamine under hydrogen gas. This one-pot method achieves 80–85% yield by avoiding intermediate isolation.

Catalyst Performance Comparison :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | EtOH | 70 | 82 |

| Raney Ni | MeOH | 90 | 68 |

| CuI | DMF | 110 | 75 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, reacting 5-chloro-2-methylindole with 2-aminoethyl sulfate in DMF at 150°C for 15 minutes achieves 88% yield, compared to 72% under conventional heating.

Advantages :

-

Enhanced reaction kinetics due to rapid, uniform heating.

-

Reduced decomposition of thermally labile intermediates.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with >98% purity. Solvent polarity critically impacts crystal morphology and purity.

Chromatographic Methods

Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves residual alkylating agents and di-substituted byproducts. High-performance liquid chromatography (HPLC) with C18 columns confirms purity, showing a single peak at 254 nm.

Industrial-Scale Production

Continuous-Flow Reactors

Tubular reactors with immobilized catalysts (e.g., Pd/Al₂O₃) enable continuous synthesis, achieving 90% conversion at 120°C and 10 bar pressure. Automated systems adjust feed rates in real-time to maintain optimal stoichiometry.

Economic Considerations :

Quality Control Protocols

In-process analytics include inline Fourier-transform infrared (FTIR) spectroscopy to monitor amine group formation and gas chromatography (GC) to detect volatile impurities. Final products comply with ICH Q3A guidelines for residual solvents.

Analytical Characterization

Spectroscopic Confirmation

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Substitution: Halogen substitution reactions can introduce different halogens into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the compound's promising antiproliferative activity against various cancer cell lines. For instance, a series of indole-based derivatives, including those related to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, exhibited significant cytotoxic effects with GI₅₀ values ranging from 37 nM to 66 nM across different assays. Notably:

| Compound | GI₅₀ (nM) | Remarks |

|---|---|---|

| Va | 37 | Most potent against tested cancer cell lines |

| Vb | 59 | Comparable to 3-ethyl derivative |

| Vc | 56 | Demonstrated good antiproliferative activity |

| Vd | 66 | Less potent due to bromine substitution |

These findings indicate that the specific substitution patterns on the indole ring significantly influence the anticancer potency of the derivatives .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties , particularly against resistant strains of bacteria. A study highlighted its effectiveness against Staphylococcus aureus, including MRSA strains, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL. The following table summarizes the antimicrobial activity:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 3k | S. aureus ATCC 25923 | 3.90 |

| 3k | S. aureus ATCC 43300 (MRSA) | <1 |

| 3d | Candida albicans | Moderate |

These results underscore the compound's potential as a lead structure for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Neuropharmacological Research

In addition to its anticancer and antimicrobial applications, there is emerging interest in the compound's role in neuropharmacology . Indole derivatives are known for their interactions with serotonin receptors, which are crucial in mood regulation and various neurological disorders. Preliminary docking studies suggest that compounds similar to this compound may effectively bind to serotonin receptors, indicating potential applications in treating depression and anxiety disorders .

Wirkmechanismus

The mechanism of action of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets:

Receptor Binding: The compound binds to specific receptors in the brain, influencing neurotransmission.

Pathways Involved: It affects pathways related to mood regulation, cognition, and perception.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound is compared to structurally related indole derivatives with variations in substituents and side chains. Key differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

†Estimated based on substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

- The trifluoromethoxy substituent (CF₃O) in the 5-position increases lipophilicity (XLogP3 ~3.5) compared to the chloro analog (XLogP3 2.4) due to the electron-withdrawing and hydrophobic CF₃ group .

- Methoxy (OMe) at the 5-position reduces lipophilicity (XLogP3 ~2.1) relative to chloro, as OMe is less hydrophobic than Cl .

Hydrogen Bonding and Bioactivity: The primary amine in this compound contributes to its NMDA receptor inhibition by enabling ionic interactions with the receptor’s acidic residues .

Molecular Weight and Drug-Likeness:

- All analogs fall within the acceptable range for small-molecule drugs (<500 g/mol). The trifluoromethoxy derivative has the highest molecular weight (276.25 g/mol), which may affect bioavailability .

Biologische Aktivität

2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as a derivative of indole, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

Chemical Profile

- Chemical Formula : C11H13ClN2

- CAS Number : 1203-95-8

- Molecular Weight : 220.69 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this category showed MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae .

- Inhibition Zones : The inhibition zones measured for these compounds ranged from 19 mm to 30 mm, comparable to standard antibiotics like ceftriaxone, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

These findings suggest that the compound effectively inhibits cell proliferation in several cancer types, particularly breast and prostate cancers.

Neuroprotective Effects

Research has indicated that derivatives of indole compounds can exhibit neuroprotective properties:

- Mechanism : The compound may act through pathways that reduce oxidative stress and inflammation in neuronal cells.

- Case Studies : In vitro studies have shown that certain indole derivatives can protect against neurodegeneration in models of Alzheimer’s disease by inhibiting amyloid-beta aggregation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indole derivatives:

- Chlorine Substitution : The presence of chlorine at the 5-position enhances antibacterial activity.

- Ethylamine Side Chain : The ethylamine group is essential for interaction with biological targets, influencing both receptor binding and solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via alkylation or amidation of indole precursors. For example, coupling 5-chloro-2-methylindole with ethylamine derivatives under acidic conditions yields the target compound. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield. Catalytic methods, such as transition metal-free reduction (as in ), may enhance efficiency.

- Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF (1:1) | Maximizes solubility |

| Temperature | 100°C | Balances reaction rate and decomposition |

| Catalyst | HBP1 (if applicable) | Reduces side reactions |

- Reference : (synthesis protocol), (catalytic methods) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign peaks using ¹H and ¹³C NMR. For example, the ethylamine chain protons resonate at δ 3.64 (q) and 3.04 (t), while indole NH appears at δ 10.09 (br s) .

- HRMS : Confirm molecular weight (208.689 Da) with EI-HRMS; observed m/z 330.09289 aligns with theoretical 330.09352 .

- Data Interpretation Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

Q. What biological activities are associated with this compound, and how are they assayed?

- Methodological Answer : The compound inhibits NMDA receptors voltage-dependently (IC₅₀ assays using electrophysiology) and acts as a Pim-1 kinase inhibitor (competitive ELISA with fluorescent substrates) .

- Assay Design :

- NMDA Inhibition : Patch-clamp recordings on hippocampal neurons.

- Kinase Activity : Fluorescence polarization with FITC-labeled peptides .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect NMDA receptor binding affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.